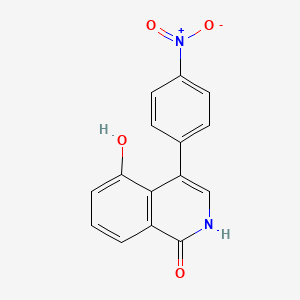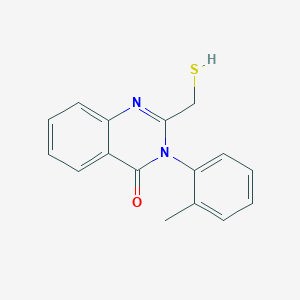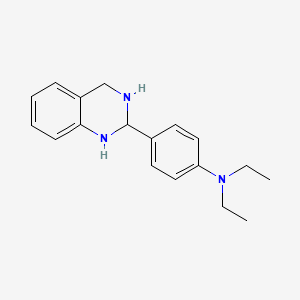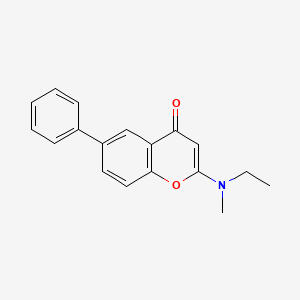
4,4-Dimethyl-2-(2-((3-(trimethylsilyl)propyl)thio)ethyl)oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-2-(2-((3-(trimethylsilyl)propyl)thio)ethyl)oxazol-5(4H)-one is a synthetic organic compound that belongs to the oxazolone family. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-(2-((3-(trimethylsilyl)propyl)thio)ethyl)oxazol-5(4H)-one typically involves the reaction of 4,4-dimethyl-2-oxazolone with a thiol derivative under controlled conditions. The reaction may require a catalyst and specific temperature and pressure settings to achieve optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale batch reactors with continuous monitoring of reaction parameters. The use of automated systems ensures consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the oxazolone ring or the thioether linkage.
Substitution: Nucleophilic substitution reactions can occur at the oxazolone ring or the trimethylsilyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while nucleophilic substitution could introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, this compound can serve as an intermediate for the preparation of more complex molecules. Its unique structure allows for diverse chemical transformations.
Biology
The compound may be used in biochemical studies to investigate enzyme interactions or as a probe in molecular biology experiments.
Medicine
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as a catalyst in certain reactions.
Wirkmechanismus
The mechanism by which 4,4-Dimethyl-2-(2-((3-(trimethylsilyl)propyl)thio)ethyl)oxazol-5(4H)-one exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4-Dimethyl-2-oxazolone
- 2-(2-(Trimethylsilyl)ethyl)oxazolone
- 3-(Trimethylsilyl)propyl thioether derivatives
Uniqueness
The presence of both the oxazolone ring and the trimethylsilyl group in 4,4-Dimethyl-2-(2-((3-(trimethylsilyl)propyl)thio)ethyl)oxazol-5(4H)-one makes it unique
Eigenschaften
CAS-Nummer |
91754-73-3 |
|---|---|
Molekularformel |
C13H25NO2SSi |
Molekulargewicht |
287.50 g/mol |
IUPAC-Name |
4,4-dimethyl-2-[2-(3-trimethylsilylpropylsulfanyl)ethyl]-1,3-oxazol-5-one |
InChI |
InChI=1S/C13H25NO2SSi/c1-13(2)12(15)16-11(14-13)7-9-17-8-6-10-18(3,4)5/h6-10H2,1-5H3 |
InChI-Schlüssel |
JBCAGAOZPCGYOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)OC(=N1)CCSCCC[Si](C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane](/img/structure/B11842391.png)


![(trans-4'-Pentyl-[1,1'-bi(cyclohexan)]-1-en-2-yl)boronic acid](/img/structure/B11842412.png)



![2-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline](/img/structure/B11842425.png)



![Ethyl 7-chloro-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate](/img/structure/B11842486.png)
![2-Isobutyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxylic acid](/img/structure/B11842495.png)
